Decabromodiphenyl ether

Catalog No.
S525328
CAS No.
1163-19-5
M.F
C12Br10O
M. Wt
959.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decabromodiphenyl ether

CAS Number

1163-19-5

Product Name

Decabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene

Molecular Formula

C12Br10O

Molecular Weight

959.2 g/mol

InChI

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22

InChI Key

WHHGLZMJPXIBIX-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/
Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene
Solubility in water: none

Synonyms

2,2',3,3',4,4',5,5',6,6'-decabrominated diphenyl ether, 2,2',3,3',4,4',5,5',6,6'-decabromobiphenyl ether, BDE-209, decabromobiphenyl ether, decabromodiphenyl ether, decabromodiphenyl oxide, FR 300BA, FR-300-BA, PBDE 209

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Description

The exact mass of the compound Decabromodiphenyl ether is 949.1783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)in water, <1.0x10-4 mg/l at 25 °c /oecd guideline 105 (water solubility)/solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylenesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82553. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of polybromodiphenyl ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understand its environmental fate and impact: Researchers use DecaBDE to investigate its persistence, bioaccumulation, and potential degradation pathways in the environment. This helps assess its impact on ecosystems and potential risks to human health through environmental exposure [].
  • Develop analytical methods: DecaBDE serves as a reference standard in developing and validating analytical techniques for detecting and measuring polybrominated diphenyl ethers (PBDEs) in environmental samples like sediment, biota, and dust [, ].
  • Evaluate alternative flame retardants: Researchers compare the flame retardant properties and environmental behavior of DecaBDE with potential alternatives. This helps assess the effectiveness and safety of these alternatives [].

Decabromodiphenyl ether is a brominated flame retardant that belongs to the class of polybrominated diphenyl ethers. It is recognized for its high bromine content, approximately 83%, and is primarily used to enhance the fire resistance of various materials, particularly plastics and textiles. Commercially introduced in the 1970s, decabromodiphenyl ether was initially considered safe but has since been identified as a persistent environmental pollutant due to its potential for bioaccumulation and toxicity. Following increasing regulatory scrutiny, it was included in Annex A of the Stockholm Convention on Persistent Organic Pollutants in 2017, mandating its elimination from production and use in member countries .

, particularly oxidative degradation. For instance, studies have shown that it can be effectively oxidized by potassium permanganate in sulfuric acid, leading to various intermediate products including pentabromophenol and hydroxylated polybrominated diphenyl ethers. The reaction kinetics typically follow pseudo-first-order behavior, with temperature and water content influencing the reaction rate .

Additionally, decabromodiphenyl ether can decompose under certain conditions, resulting in lower-brominated congeners through both biotic (biological) and abiotic (non-biological) processes. This degradation raises concerns regarding the potential toxicity of these lower-brominated compounds compared to decabromodiphenyl ether itself .

The biological activity of decabromodiphenyl ether has been a subject of extensive research due to its implications for human health and environmental safety. Studies indicate that it has low absorption rates in humans and animals, with only about 2% of an oral dose being absorbed. The compound tends to leave the body unchanged or as metabolites primarily through feces within a few days. In occupational settings, the half-life of decabromodiphenyl ether is approximately 15 days, contrasting with longer half-lives observed for lower-brominated congeners .

Animal studies have reported adverse effects such as liver degeneration and neurobehavioral changes during critical developmental phases. These findings underscore the need for cautious handling and regulation of this flame retardant .

Decabromodiphenyl ether is synthesized through bromination reactions involving diphenyl ether or partially brominated derivatives. One notable method employs dibromomethane as a solvent and aluminum chloride as a catalyst under controlled temperatures not exceeding 80°C. The process typically involves stepwise addition of bromine to achieve the desired degree of bromination while maintaining thermal stability .

Another synthesis approach includes using potassium bromide in conjunction with other brominating agents under specific conditions to optimize yield and purity .

The primary application of decabromodiphenyl ether is as a flame retardant in various materials, particularly:

  • Plastics: Used extensively in high-impact polystyrene products.
  • Textiles: Incorporated into upholstery fabrics and draperies.
  • Electronics: Utilized in components requiring enhanced fire resistance.

Due to its effectiveness in delaying ignition and inhibiting fire spread, decabromodiphenyl ether has been widely adopted across industries despite growing regulatory concerns regarding its safety .

Interaction studies have focused on understanding how decabromodiphenyl ether behaves in environmental contexts and its potential interactions with biological systems. Research indicates that it can debrominate into lower-brominated congeners through microbial action or sunlight exposure, which may pose different toxicity profiles compared to the parent compound. These interactions raise significant questions about environmental persistence and the ecological impact of degradation products .

Decabromodiphenyl ether is part of a broader class of polybrominated diphenyl ethers. Here are some similar compounds along with their unique characteristics:

Compound NameBromination LevelUnique Features
Octabromodiphenyl EtherEightLess persistent than decabromodiphenyl ether
Pentabromodiphenyl EtherFiveMore toxic than higher-brominated congeners
Tetrabromodiphenyl EtherFourUsed in specific applications with lower toxicity
Hexabromodiphenyl EtherSixIntermediate compound with distinct properties
Tribromodiphenyl EtherThreeOften used in niche applications

Decabromodiphenyl ether stands out due to its complete bromination, making it one of the most effective flame retardants but also raising significant environmental concerns due to its persistence and potential for bioaccumulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992)
WHITE CRYSTALLINE POWDER.

Color/Form

Yellow prisms from toluene
White powde

XLogP3

10.4

Exact Mass

949.1783

Boiling Point

530.0 °C
Decomposes at 425 °C

Density

3 (NTP, 1992)
3.4
Relative density (water = 1): 3.0

LogP

log Kow = 9.97 /HPLC method/
6.27

Odor

Odorless

Appearance

Solid powder

Melting Point

569.1 to 576.5 °F (NTP, 1992)
295.0 °C
305 °C
300-310 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N80BQ29A0H

GHS Hazard Statements

Aggregated GHS information provided by 416 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 187 of 416 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 229 of 416 companies with hazard statement code(s):;
H302 (79.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (77.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (10.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (67.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (10.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (10.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (11.79%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Decabromodiphenyl ether is a yellow solid or white powder. It is very slightly soluble in water. USE: Decabromodiphenyl ether is a chemical belonging to a class of class of structurally similar polybrominated hydrocarbons (PBDEs) that were previously used as flame retardants in plastics and textiles. Production and use of decabromodiphenyl in the United States stopped by the end of 2013, and its use was restricted by the European Union in 2008. EXPOSURE: Workers that use or produce decabromodiphenyl ether can be exposed by breathing in dusts or direct skin contact. Workers in recycling plants may also be exposed when recycling products containing decabromodiphenyl ether. The general population is exposed to decabromodiphenyl ether from eating foods or breathing air and house dust contaminated with this compound. Skin exposure may occur by handling products containing this compound such as fire-proof fabrics and polystrenes. Polybrominated diphenyl ethers do not breakdown easily in the environment. They can remain there for a long time. If decabromodiphenyl ether is released to air, it will not be broken down by reaction with other chemicals. It can be degraded by light. Decabromodiphenyl ether released to air will be in or on particles that can be transported long distances in the air. Eventually they fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles and sediment. Decabromodiphenyl ether is not expected to move through soil. Decabromodiphenyl ether is not expected to move into air from soils or water surfaces. Decabromodiphenyl ether is not broken down easily by microorganisms and may build up in tissues of aquatic organisms. RISK: Decabromodiphenyl ether did not cause an allergic skin reaction in humans. Thyroid hormone changes have been reported in some workers exposed decabromodiphenyl (along with other chemicals). Liver, thyroid, spleen, and pancreas damage occurred in laboratory animals repeatedly fed low-to-high doses of decabromodiphenyl ether. Altered behavior was observed in young laboratory mice after a single low oral dose of decabromodiphenyl ether shortly after birth. Birth defects and abortion did not occur in offspring of laboratory animals exposed to high oral doses during pregnancy. Fertility was not impaired in laboratory animals following exposure to low-to-moderate levels decabromodiphenyl ether prior to mating. Liver and thyroid tumors occurred in laboratory animals fed very high doses of decabromodiphenyl ether for their lifetime. The U.S. EPA IRIS program determined that decabromodiphenyl ether is a potential human carcinogen based a lack of human data and an increase in cancer in laboratory animals exposed to decabromobiphenyl ether. The potential for decabromobiphenyl ether to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. The International Agency for Research on Cancer determined that decabromobiphenyl ether is not classifiable as to its carcinogenicity to humans. (SRC)

Mechanism of Action

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported.
The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day.
DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents.

Vapor Pressure

less than 1 mm Hg at 68 °F (NTP, 1992)
6.96X10-11 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 21 °C: (negligible)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species.

Other CAS

1163-19-5
145538-74-5

Wikipedia

Decabromodiphenyl ether

Biological Half Life

14.45 Days
A large percentage of absorbed decabromodiphenyl oxide (DBDPO) appears to be rapidly metabolized in the liver and excreted in the bile with a half-life of <24 hr.
Pulmonary clearance was evaluated in rats following a single intratracheal injection of 0 or 20 mg decabromodiphenyl oxide (DBDPO) dust (purity 77.4%) suspended in rat serum. Based on determinations of total bromine content in the lungs 3, 10, 30, 91, and 365 d following exposure, the half-life for elimination of DBDPO from the lungs was estimated to be 150 d.
...The distribution and elimination half-lives of parent BDE-209 and several debrominated nonhydroxylated metabolites based on assays of plasma, excreta, liver, and carcass over a 21-day period that followed 21 days of dosing with 0.36 ug/day /were modeled/. The BDE-209 data showed the best fit to a biphasic depletion pattern. The distribution half-lives were 1.0 and 1.2 days for liver and plasma, respectively. The elimination half-lives for the same tissues were 20.2 and 75.9 days, respectively. A plasma first order half-life for octaBDE-207 (7.9 days) was twice that of BDE-209 (3.9 days). In the liver, the first order half-life estimates for congeners 208, 191, and 197 (approximately 6 days) were greater than those for 206 and 207 (approximately 1 day). First-order estimates for 207 and 196 were intermediate (4-5 days). These values reflect the behavior of the parent BDE-209 and the debrominated, nonhydroxylated metabolites after absorption, distribution, and excretion but do not reflect the distribution and elimination of the hydroxylated metabolites.
Half-lives were determined from the slope of the total concentration-time curve by linear regression. The disposition of decaBDE in male rats after oral dosing was described by a two-compartment model with t1/2 beta and t1/2 gamma values of 6.9 hours and 51 hours, respectively. The results from the i.v. study were consistent with a three-compartment model with half-lives (t1/2 alpha, t1/2 beta, and t1/2 gamma) of 1.6 hours, 12 hours, and 58 hours, respectively. This value is lower than the 15-day half-life for humans.
For more Biological Half-Life (Complete) data for DECABROMODIPHENYL ETHER (7 total), please visit the HSDB record page.

Use Classification

Health Hazards -> Carcinogens
Plastics -> Polymer Type -> N.a.
Plastics -> Flame retardants

Methods of Manufacturing

Decabromobiphenyl ether is manufactured by the exhaustive bromination of phenyl ether. ... Lewis acid catalysis and an excess of bromine are used to obtain high conversions of the less reactive under-brominated intermediates to decabromobiphenyl ether.
Decabromobiphenyl ether can be prepared at atmospheric pressure by reacting bromine with phenyl ether in ethylene dibromide solvent and in the presence of aluminum bromide catalyst.
... Production of decabromodiphenyl ether is carried out by using bromine as both the reactant and reaction medium. Diphenyl ether is added to the bromine in the presence of a catalyst and the rate of addition of diphenyl ether effectively controls the rate of reaction. The reaction is a batch process and the temperature of the reaction is around the boiling point of the bromine solvent (~59 °C).

General Manufacturing Information

Plastics product manufacturing
Textiles, apparel, and leather manufacturing
Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Decabromodiphenyl oxide (DBDPO) is commonly used in conjunction with antimony trioxide, which acts as a synergist, contributing to the flame retardancy of the textile. Typically, the flame retardant mixture consists of about 66 to 75% DBDPO and 25 to 33% antimony trioxide. The amount of DBDPO added to the mixture varies depending on the desired flame-retardant properties of the fabric.
Often plastic additives may be released by leaching. However, decabromodiphenyl ether in acrylonitrile-butadiene-styrene and acrylonitrile-butadiene-styrene-polystyrene polymers did not leach into water even under conditions of elevated temperatures in the presence of 3% acetic acid (detection limit=0.5 ppm bromide).
In the 1990's, two types of flame retardants are preferred for outdoor fabrics, ... an antimony-bromine system based on decabromodiphenyl ether and antimony(III)oxide.

Analytic Laboratory Methods

Method: NIOSH 2559, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: decabromodiphenyl oxide; Matrix: air; Detection Limit: 1.0 ug/sample.
Method: EPA-OW/OST 1614; Procedure: high resolution gas chromatography/high resolution mass spectrometry; Analyte: decabromobiphenyl ether; Matrix: water, soil, sediment, biosolids, tissue; Detection Limit: 70 ng/kg.
Four lots of study material were identified as decabromodiphenyl oxide by infrared and ultraviolet/visible spectroscopy. The purity of all lots of study material was determined by elemental analysis, thin layer chromatography, and high performance liquid chromatography.
In this study, a fast, inexpensive, simple and reliable analytical method, involving pressurized solvent extraction (PSE) system and gas chromatography, coupled to an ion trap tandem mass spectrometry (GC-ITMS-MS), has been developed. It was validated for determination of 2,2',4,4'-tetrabromodiphenyl (BDE-47), 2,2',3,4,4',5',6-heptabromodiphenyl (BDE-183), 2,2',3,3',4,4',5,5',6-nonabromodiphenyl (BDE-206) and decabromodiphenyl (BDE-209) ethers and decabromobiphenyl (BB-209) in polypropylene (PP), polyethylene (PE) and acrylonitrile butadiene styrene (ABS) polymeric matrix. Certified reference materials (CRM) were used to assess the trueness of the method. Quantification of the analytes was performed by a primary method, i.e. isotope dilution mass spectrometry (IDMS). An important advantage of the method is speed. While the analysis of a single sample could take one and half hours, analyses of six samples take 5h. This is due to the automated PSE system, which allows extraction of six samples simultaneously. Automated system increases the repeatability and reduces analyst dedication and human error input. Recoveries between 79.6% and 93.7% were obtained. GC/ITMS-MS presented high selectivity by eliminating matrix effect so that the LOD values of 0.079-0.493 mg/kg in polymeric matrix were obtained. The method was applied to various selected electrical and electronic products. Sum of the mass fractions of PBDE and PBB analytes in the materials was determined to be under 1000 mg/kg, which is the limit defined by directives.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

The aim of this study was to see how a mixture of cadmium (Cd) and decabrominated diphenyl ether (BDE209) affect thyroid function, namely thyroid-stimulating hormone (TSH), thyroxin (T4), free thyroxin (FT4), triiodothyronin (T3), and free triiodothyronin (FT3) in Wistar rats (eight per group) receiving either a single substance or their combination by gavage for 28 days. Three groups were receiving Cd alone in the doses of 2.5 mg/kg, 7.5 mg/kg, or 15 mg/kg bw a day, three groups were receiving BDE209 in the doses of 1000 mg/kg, 2000 mg/kg, or 4000 mg/kg bw a day, while nine groups were receiving different mixtures of Cd and BDE209 in these doses (3x3 design). The results have indicated that the Cd+BDE209 mixtures more potently disrupt thyroid hormone homeostasis than would be expected from these chemicals alone.
Decabromodiphenyl ether (BDE-209) and its commercial alternative decabromodiphenyl ethane (DBDPE) are two structurally similar brominated flame retardants, with evidence of their ubiquitous existence in aquatic ecosystems. The present study was conducted to investigate the hepatic oxidative stress inducing potential of BDE-209, DBDPE, and their mixture in Carassius auratus after exposure to different doses (10, 50 and 100 mg/kg) for 7, 14 and 30 days. Results showed that oxidative stress was evoked evidently for the experimental groups with longer exposure duration, as indicated by significant inhibition in the antioxidant enzymes activities and decrease in the reduced glutathione level, as well as simultaneous elevation of lipid peroxidation level measured by malondialdehyde content. In addition, it was found that BDE-209 possessed a higher oxidative stress inducing ability than DBDPE. Considering the more pronounced antioxidant responses in combined exposure, the interaction of BDE-209 and DBDPE was presumed to be additive action.
Polybrominated diphenyl ether (PBDE) flame retardants are ubiquitous in the environment and in humans. A deca-bromodiphenyl ether mixture (deca-BDE) is the dominating commercial PBDE product today. Deca-BDE is degraded by UV to PBDEs with fewer bromines. We hypothesized that photodegradation of deca-BDE results in the formation of free radicals. We employed electron paramagnetic resonance (EPR) with spin trap agents to examine the free radicals formed from UV irradiation of a deca-BDE mixture (DE-83R). The activating wavelength for deca-BDE photochemistry was in the UVA to UVB range. The yields of radicals from irradiated deca-BDE in tetrahydrofuran, dimethylformamide, and toluene were about 9-, 4-, and 7-fold higher, respectively, than from irradiated solvent alone. Radical formation increased with deca-BDE concentration and irradiation time. The quantum yield of radical formation of the deca-BDE mixture was higher than with an octa-BDE mixture (DE-79; approximately 2-fold), decabromobiphenyl (PBB 209; approximately 2-fold), decachlorobiphenyl (PCB 209; approximately 3-fold), and diphenyl ether (DE; approximately 6-fold), indicating the positive effects of bromine and an ether bond on radical formation. Analysis of hyperfine splittings of the spin adducts suggests that radical formation is initiated or significantly enhanced by debromination paired with hydrogen abstraction from the solvents. To our knowledge this is the first study that uses EPR to demonstrate the formation of free radicals during the photolytic degradation of PBDEs. Our findings strongly suggest the potential of negative consequences due to radical formation during UV exposure of PBDEs in biological systems.
Globally, brominated diphenyl ether-209 (BDE-209) is the most widely used polybrominated diphenyl ether (PBDEs). It has been reported that BDE-209 induces developmental neurotoxicity in vivo. The purpose of this study was to use an antioxidant, N-acetylcysteine (NAC), as an antidote for the neurotoxic effect of BDE-209. We used primary hippocampal neurons from rats for the in vitro cultures. BDE-209 was added to the cultures in increasing concentrations and co-cultured with NAC in order to assess the effect of NAC on BDE-209-induced neurotoxicity. We measured cell viability, apoptosis, expression of phosphorylated p38 mitogen-activated protein kinases (MAPK), intracellular calcium content, and intracellular reactive oxygen species (ROS) levels. The difference between the BDE-209 groups without NAC and the blank control groups was significant (P<0.05). The difference between the NAC treatment groups and the BDE-209 groups without NAC was also significant (P<0.05), showing that BDE-209 increased apoptosis, the expression of p38 MAPK, the calcium ion concentration, and the ROS level and decreased cell viability. In contrast, NAC reduced the degree of cellular cytotoxicity induced by BDE-209. The results suggested that NAC may be able to attenuate BDE-209-induced neurotoxicity.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Liang R, Chen J, Shi Y, Lu Y, Sarvajayakesavalu S, Xu X, Zheng X, Khan K, Su
2: Chai H, Zhang Z, Zhou Y, Zhu L, Lv H, Wang N. Roles of intrinsic Mn(3+) sites
3: Chao SJ, Huang CP, Chen PC, Chang SH, Huang C. Uptake of BDE-209 on zebrafish
4: Sarkar D, Singh SK. Inhibition of testicular steroidogenesis and impaired
5: Larsson K, de Wit CA, Sellström U, Sahlström L, Lindh CH, Berglund M.
6: Yanagisawa H, Kudo Y, Nakagawa K, Miyagawa H, Maruyama F, Fujimaki S.
7: Wu Z, Xie M, Li Y, Gao G, Bartlam M, Wang Y. Biodegradation of
8: Cagnetta G, Zhang K, Zhang Q, Huang J, Yu G. Mechanochemical pre-treatment for
9: Wang S, Wu C, Liu Z, You H. Studies on the interaction of BDE-47 and BDE-209
10: Anh HQ, Tomioka K, Tue NM, Tri TM, Minh TB, Takahashi S. PBDEs and novel
11: Li K, Chen J, Zhu L. The phytotoxicities of decabromodiphenyl ether (BDE-209)
12: Martin TM. A framework for an alternatives assessment dashboard for
13: Khaled A, Richard C, Redin L, Niinipuu M, Jansson S, Jaber F, Sleiman M.
14: Su G, Letcher RJ, Farmahin R, Crump D. Photolysis of highly brominated flame
15: Iqbal M, Syed JH, Breivik K, Chaudhry MJI, Li J, Zhang G, Malik RN. E-Waste
16: Liang J, Xia X, Yuan L, Zhang W, Lin K, Zhou B, Hu S. The reproductive
17: Wang L, Li Y, Niu L, Zhang W, Zhang H, Wang L, Wang P. Response of ammonia
18: Chen J, Wang PF, Wang C, Wang X, Gao H. Effects of decabromodiphenyl ether
19: Zhen X, Tang J, Liu L, Wang X, Li Y, Xie Z. From headwaters to estuary:
20: Xue M, Zhou L, Kojima N, Machimura T, Tokai A. Decabromodiphenyl Ether

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